3-Bromo-5H-benzofuro[3,2-c]carbazole

TADF OLED external quantum efficiency (EQE)

OLED material developers often face efficiency bottlenecks when the wrong bromo isomer derails TADF emitter performance. 3-Bromo-5H-benzofuro[3,2-c]carbazole (CAS 1373227-29-2) is the definitive precursor to the 34BFCz donor scaffold-the highest-performing isomer series in the benzofurocarbazole family. • Enables TADF emitters with EQE up to 22.9%, surpassing 12BFCz (19.2%) and 23BFCz (21.1%) donor-based devices. • 3-position bromine ensures optimal Suzuki coupling reactivity for constructing donor-acceptor architectures. • Also serves as gateway to bipolar host materials (Td >400 °C, Tg >170 °C) and multi-resonance TADF skeletons (EQE up to 26.0%).

Molecular Formula C18H10BrNO
Molecular Weight 336.2 g/mol
Cat. No. B12824472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5H-benzofuro[3,2-c]carbazole
Molecular FormulaC18H10BrNO
Molecular Weight336.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C4=C(C=C3)NC5=C4C=CC(=C5)Br
InChIInChI=1S/C18H10BrNO/c19-10-5-6-13-15(9-10)20-14-8-7-12-11-3-1-2-4-16(11)21-18(12)17(13)14/h1-9,20H
InChIKeyJUVQXFCYTVEBJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5H-benzofuro[3,2-c]carbazole: Core Building Block for High-Efficiency OLED Donor Materials


3-Bromo-5H-benzofuro[3,2-c]carbazole (CAS 1373227-29-2, molecular formula C₁₈H₁₀BrNO, molecular weight 336.2 g/mol) is a polycyclic heteroaromatic compound comprising a benzofuran ring fused to a carbazole moiety, with a bromine substituent at the 3-position . It belongs to the benzofurocarbazole class, which has emerged as a privileged donor scaffold for thermally activated delayed fluorescence (TADF) emitters and host materials in organic light-emitting diodes (OLEDs) [1]. The compound serves primarily as a versatile synthetic intermediate: the bromine atom at position 3 functions as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the installation of diverse acceptor or linker units to construct donor–acceptor type TADF emitters based on the 5H-benzofuro[3,2-c]carbazole (34BFCz) donor core [1][2].

Why Generic Substitution of 3-Bromo-5H-benzofuro[3,2-c]carbazole Fails: Position Matters for Device Efficiency


In-class compounds such as 2-bromo-5H-benzofuro[3,2-c]carbazole (CAS 1377576-72-1), 6-bromo-5H-benzofuro[3,2-c]carbazole (CAS 1438427-35-0), and the non-brominated parent scaffold 5H-benzofuro[3,2-c]carbazole (CAS 1199616-66-4) cannot be freely interchanged with 3-bromo-5H-benzofuro[3,2-c]carbazole in OLED material synthesis pipelines. The bromine substitution position dictates which TADF emitter architecture can be accessed: the 3-bromo derivative is the direct precursor to the 34BFCz (5H-benzofuro[3,2-c]carbazole) donor series, which has been shown to deliver external quantum efficiencies (EQE) of up to 22.9% in TADF devices—outperforming emitters derived from isomeric 12BFCz (EQE 19.2%) and 23BFCz (EQE 21.1%) donor scaffolds [1]. Furthermore, the 3-position bromine exhibits distinct reactivity in palladium-catalyzed cross-coupling compared to the 2- or 6-bromo isomers, a consequence of differing steric environments and electronic effects on the fused aromatic system [2]. Substituting the wrong bromo isomer leads not only to a structurally different final emitter (with altered emission color, charge-transfer character, and device efficiency) but also to potentially divergent synthetic yields and purification profiles. The following quantitative evidence guide details these differentiation dimensions.

Quantitative Differentiation Evidence for 3-Bromo-5H-benzofuro[3,2-c]carbazole vs. Closest Analogs


34BFCz-Derived TADF Emitters Achieve 22.9% EQE, Surpassing Other Isomeric Benzofurocarbazole Donors

The TADF emitter oBFCzTrz, constructed using the 5H-benzofuro[3,2-c]carbazole (34BFCz) donor—which is directly accessible from 3-bromo-5H-benzofuro[3,2-c]carbazole via Suzuki coupling—exhibited a maximum external quantum efficiency (EQE) of 22.9%. This outperformed the isomeric emitter o12BFCzTrz (derived from 12H-benzofuro[3,2-a]carbazole) which achieved only 19.2% EQE, and o23BFCzTrz (derived from 7H-benzofuro[2,3-b]carbazole) which achieved 21.1% EQE, in identically structured TADF devices [1]. The 34BFCz donor thus provides a 3.7 percentage-point EQE advantage over the 12BFCz isomer and a 1.8 percentage-point advantage over the 23BFCz isomer.

TADF OLED external quantum efficiency (EQE)

Benzofuro[3,2-c]carbazole-Based Blue Fluorescent OLED Achieves 7.93% EQE with Near-Ultraviolet Color Purity (CIEy = 0.06)

The benzofuro[3,2-c]carbazole (BFCz) donor, whose synthesis relies on the 3-bromo-5H-benzofuro[3,2-c]carbazole intermediate, was incorporated into the blue fluorescent emitter ATDBF. The non-doped blue OLED device achieved an EQE of 7.93% with CIE color coordinates of (0.15, 0.06), representing nearly 100% exciton utilization efficiency via hybridized inter- and intramolecular triplet exciton up-conversion channels [1]. This performance is notable relative to typical blue fluorescent OLEDs, which are theoretically limited to 25% internal quantum efficiency (corresponding to EQE ~5% with ~20% outcoupling). The BFCz donor enables singlet–triplet excited state management that conventional carbazole donors (e.g., phenylcarbazole) cannot replicate.

blue OLED hybridized triplet harvesting ATDBF

Positional Bromination Regulates Cross-Coupling Reactivity: 3-Position vs. 2- and 6-Position Isomers

The bromine substituent position on the benzofurocarbazole scaffold influences palladium-catalyzed cross-coupling reactivity. In the analogous benzofuran system, the C3-position exhibits distinct reactivity compared to C2 in palladium-catalyzed direct arylations; electron-deficient aryl bromides at C3 proceed with good yields, whereas the C2 position shows different reactivity profiles [1]. Extrapolating to the benzofurocarbazole system, the 3-bromo isomer (target compound) exposes a sterically less-hindered coupling site compared to the 2-bromo isomer (CAS 1377576-72-1), which positions the bromine adjacent to the furan oxygen and is expected to experience greater steric congestion and altered electronic activation. The 6-bromo isomer (CAS 1438427-35-0) places the bromine on the carbazole ring, leading to a different conjugation pathway in the coupled product . Selection of the correct bromo isomer is therefore essential for achieving the intended regiochemistry in the final TADF emitter.

Suzuki coupling regioselectivity synthetic accessibility

Fused-Ring Benzofurocarbazole Scaffold Offers Thermal Stability (Td > 300 °C) Surpassing Non-Fused Carbazole Donors

Benzofurocarbazole derivatives exhibit high thermal decomposition temperatures (Td) exceeding 300 °C, a direct consequence of the extended fused-ring π-system that imparts rigidity and suppresses non-radiative decay pathways [1]. In contrast, common non-fused carbazole donors such as 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) show lower thermal stability, which can limit device processing temperatures and operational lifetimes. The enhanced thermal robustness of benzofurocarbazole-based materials is critical for vacuum-deposited OLED fabrication and long-term device stability [1]. The 3-bromo-5H-benzofuro[3,2-c]carbazole intermediate inherits this fused-ring architecture, ensuring that materials derived from it retain the thermal stability advantages of the benzofurocarbazole class.

thermal stability host material device lifetime

Validated Application Scenarios for 3-Bromo-5H-benzofuro[3,2-c]carbazole in OLED Material Development


Synthesis of 34BFCz-Derived TADF Emitters for High-Efficiency Blue and Green OLEDs

The primary application of 3-bromo-5H-benzofuro[3,2-c]carbazole is as the key synthetic intermediate for constructing 34BFCz-based donor–acceptor TADF emitters via Suzuki coupling with arylboronic acids or esters bearing acceptor moieties (e.g., triazine, pyrimidine, benzonitrile). These emitters have demonstrated EQE values of up to 22.9%, with emission colors tunable from blue to green depending on the acceptor strength and linker topology [1]. Industrial OLED developers pursuing high-efficiency TADF emitter libraries should prioritize this isomer to access the highest-performing donor scaffold within the benzofurocarbazole family.

Development of Blue Fluorescent OLED Emitters with Triplet Harvesting Capability

The BFCz donor unit—synthesized from the 3-bromo precursor—enables hybridized inter- and intramolecular triplet exciton up-conversion mechanisms in blue fluorescent OLEDs. The ATDBF emitter, incorporating the BFCz donor, achieved an EQE of 7.93% with deep-blue color coordinates of (0.15, 0.06), approaching the performance ceiling of TADF-based blue devices while retaining the simplicity of a fluorescent emitter architecture [1]. This application is particularly relevant for display manufacturers seeking stable deep-blue emitters that circumvent the efficiency limitations of conventional fluorescent materials.

Bipolar Host Material Synthesis for Phosphorescent and TADF OLEDs

The 3-bromo-5H-benzofuro[3,2-c]carbazole intermediate can be elaborated into bipolar host materials (e.g., m-TFBFCz) that combine the hole-transporting carbazole unit with electron-transporting triazine or pyrimidine acceptors. These hosts exhibit thermal decomposition temperatures above 400 °C and glass transition temperatures exceeding 170 °C, enabling stable vacuum-deposited OLED architectures [1]. The high thermal and morphological stability is essential for long-lifetime phosphorescent OLEDs (PhOLEDs) in commercial display and lighting applications.

Multi-Resonance TADF Emitter Development via Asymmetric Donor Engineering

Recent work has demonstrated that 5H-benzofuro[3,2-c]carbazole (BFCz) can be integrated into multi-resonance (MR) TADF skeletons to create asymmetric emitters (e.g., BFCz-B-Cz and BFCz-B-O) with narrowband green and blue emissions and enhanced reverse intersystem crossing (RISC) rates [1]. The 3-bromo intermediate serves as the starting material for installing the BFCz donor onto the MR core. The resulting OLEDs achieved EQE values of 26.0% (green) and 11.0% (blue), demonstrating the versatility of the 3-bromo precursor in accessing multiple high-performance emitter classes.

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